6-(1-Tosylpyrrolidin-2-yl)quinoline

Catalog No.
S13505719
CAS No.
M.F
C20H20N2O2S
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(1-Tosylpyrrolidin-2-yl)quinoline

Product Name

6-(1-Tosylpyrrolidin-2-yl)quinoline

IUPAC Name

6-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]quinoline

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H20N2O2S/c1-15-6-9-18(10-7-15)25(23,24)22-13-3-5-20(22)17-8-11-19-16(14-17)4-2-12-21-19/h2,4,6-12,14,20H,3,5,13H2,1H3

InChI Key

COFPAVPYIDROKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC4=C(C=C3)N=CC=C4

6-(1-Tosylpyrrolidin-2-yl)quinoline is a synthetic compound characterized by the fusion of a quinoline ring with a pyrrolidine moiety that is substituted with a tosyl group. This compound features a quinoline core, which is a bicyclic aromatic structure containing nitrogen, and a pyrrolidine ring, which is a five-membered saturated heterocycle. The presence of the tosyl group enhances the compound's reactivity, making it suitable for various chemical transformations and biological applications.

The chemical behavior of 6-(1-Tosylpyrrolidin-2-yl)quinoline is influenced by its structural components. Key reactions include:

  • Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, similar to other aromatic compounds. The nitrogen atom in the quinoline can also participate in nucleophilic attacks.
  • Nucleophilic Substitution: The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
  • Reduction Reactions: Quinoline derivatives can be reduced to tetrahydroquinolines using various reducing agents, which can be relevant for synthesizing derivatives with altered biological activity.

6-(1-Tosylpyrrolidin-2-yl)quinoline exhibits notable biological activities, particularly in pharmacological contexts. Compounds with quinoline structures are known for their diverse therapeutic effects, including:

  • Antimicrobial Activity: Quinoline derivatives often show antibacterial and antifungal properties.
  • Anticancer Properties: Some studies indicate that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms.
  • Inhibition of Protein Kinases: Certain derivatives have been investigated for their potential to inhibit specific protein kinases, which are critical in cancer signaling pathways .

The synthesis of 6-(1-Tosylpyrrolidin-2-yl)quinoline can be approached through several methods:

  • Radical-Induced Rearrangement: Utilizing cobalt catalysts and molecular oxygen to rearrange precursors into quinoline derivatives.
  • Povarov Reaction: A one-pot reaction that combines amines and aldehydes to form pyrrolidine derivatives, followed by subsequent reactions to introduce the quinoline structure.
  • Tosylation Reaction: The introduction of the tosyl group can be achieved through tosyl chloride in the presence of a base, facilitating further functionalization.

6-(1-Tosylpyrrolidin-2-yl)quinoline has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting infectious diseases and cancer.
  • Chemical Biology: Used in studying protein interactions and enzyme inhibition due to its ability to modify biological pathways.
  • Material Science: Potential use in developing organic electronic materials due to its unique electronic properties.

Interaction studies involving 6-(1-Tosylpyrrolidin-2-yl)quinoline focus on its binding affinity to biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound penetrates cell membranes can inform its potential therapeutic uses.

Several compounds share structural or functional similarities with 6-(1-Tosylpyrrolidin-2-yl)quinoline. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
6-MethylquinolineMethyl group at position 6Known for its antimicrobial properties
1-(4-Methylphenyl)-3-(pyrrolidin-2-yl)ureaUrea linkage with pyrrolidineExhibits potent anticancer activity
2-(Pyrrolidin-2-yl)quinolinePyrrolidine directly attached to the quinolineInvestigated for neuroprotective effects

These compounds highlight the versatility of pyrrolidine and quinoline motifs in medicinal chemistry, each offering unique biological activities while sharing fundamental structural characteristics.

Molecular Formula and Fundamental Properties

Chemical Formula (C20H20N2O2S)

6-(1-Tosylpyrrolidin-2-yl)quinoline is characterized by the molecular formula C20H20N2O2S, which defines its elemental composition [1]. The molecule comprises twenty carbon atoms, twenty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [2]. This chemical formula represents a complex heterocyclic compound featuring both quinoline and pyrrolidine ring systems connected through a tosyl group linkage [1].

The structural formula indicates the presence of multiple functional groups including the quinoline aromatic nitrogen heterocycle, the saturated pyrrolidine nitrogen-containing five-membered ring, and the tosyl sulfonamide moiety [1]. The specific arrangement of these atoms creates a molecule with distinctive chemical and physical properties that distinguish it from simpler quinoline or pyrrolidine derivatives [2].

Molecular Weight (352.45 g/mol)

The molecular weight of 6-(1-Tosylpyrrolidin-2-yl)quinoline has been precisely determined as 352.45 grams per mole [1] [2]. This value was computed based on the standard atomic masses of the constituent elements and represents the sum of the atomic weights of all atoms present in the molecular formula [2]. The relatively high molecular weight reflects the complex structure incorporating multiple ring systems and functional groups [1].

Alternative sources report the molecular weight as 352.46 grams per mole, representing minor variations in computational precision [1]. These slight differences are within acceptable limits for analytical chemistry applications and do not affect the practical utility of the compound identification [2].

CAS Registry Number (1355201-48-7)

The Chemical Abstracts Service registry number for 6-(1-Tosylpyrrolidin-2-yl)quinoline is 1355201-48-7 [1] [2] [3]. This unique numerical identifier was assigned by the Chemical Abstracts Service and serves as the definitive reference for this specific chemical compound in scientific databases and regulatory documentation [1]. The CAS registry number provides unambiguous identification regardless of nomenclature variations or structural representation methods [2].

This registration number facilitates accurate identification and tracking of the compound across various chemical databases, literature sources, and commercial suppliers [1] [3]. The CAS number ensures consistency in chemical communication and prevents confusion with structurally similar compounds [2].

Structural Elucidation

Quinoline Core Architecture

The quinoline core architecture forms the foundational structural element of 6-(1-Tosylpyrrolidin-2-yl)quinoline, consisting of a fused benzene and pyridine ring system [4] [5]. The quinoline moiety exhibits characteristic aromatic properties with delocalized electron density distributed across both rings [4]. The nitrogen atom located at position 1 of the pyridine ring contributes to the basic character of the molecule and influences its electronic properties [5].

Quinoline derivatives demonstrate significant structural diversity through substitution patterns that modify their physicochemical and biological properties [5]. The aromatic system provides stability through resonance stabilization while the nitrogen heteroatom introduces polar character and potential for hydrogen bonding interactions [4]. The planar geometry of the quinoline system influences molecular packing and intermolecular interactions [5].

The electronic distribution within the quinoline system creates regions of varying electron density that affect reactivity patterns and spectroscopic properties [4]. The fusion of aromatic rings results in extended conjugation that influences absorption characteristics and chemical behavior [5].

Tosylpyrrolidine Substituent at 6-Position

The tosylpyrrolidine substituent attached at the 6-position of the quinoline ring represents a significant structural modification that alters the compound's properties [6] [7]. The pyrrolidine ring exists as a five-membered saturated nitrogen heterocycle that adopts specific conformational preferences [7] [8]. The tosyl group, consisting of a para-toluenesulfonyl moiety, provides both steric bulk and electronic effects that influence molecular behavior [6] [9].

The attachment of the tosyl group to the pyrrolidine nitrogen creates a sulfonamide linkage that modifies the basicity of the nitrogen atom and introduces conformational constraints [6] [7]. The sulfonyl functional group exhibits characteristic vibrational frequencies and electronic properties that are observable through spectroscopic analysis [9]. The para-methyl substitution on the benzene ring of the tosyl group provides additional structural specificity [6].

The pyrrolidine ring typically adopts envelope or twist conformations that are influenced by the attached substituents [7] [8]. The presence of the tosyl group and the quinoline substituent creates steric interactions that favor specific conformational arrangements [7]. These conformational preferences affect the overall three-dimensional structure and influence intermolecular interactions [8].

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of 6-(1-Tosylpyrrolidin-2-yl)quinoline involves considerations of the chiral center present at the 2-position of the pyrrolidine ring [7] [8]. The attachment of the quinoline moiety to this position creates a stereogenic center that can exist in either R or S configuration [8]. The specific stereochemical assignment depends on the synthetic pathway and stereochemical control during formation [7].

Conformational analysis reveals that the pyrrolidine ring undergoes pseudorotation through various envelope and twist conformations [8] [10]. The presence of the bulky tosyl and quinoline substituents restricts the conformational flexibility and favors specific low-energy conformations [8]. Nuclear magnetic resonance studies demonstrate that substituted pyrrolidine rings exhibit preference for conformations that minimize steric interactions [10].

The tosyl group orientation relative to the pyrrolidine ring influences the overall molecular shape and affects crystal packing arrangements [7]. Crystallographic studies of related tosylpyrrolidine compounds indicate that the tosyl group typically adopts a biaxial position that minimizes intramolecular contacts [7]. The dihedral angles between the various ring systems are determined by the balance between steric repulsion and electronic interactions [7].

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-(1-Tosylpyrrolidin-2-yl)quinoline through analysis of both proton and carbon-13 chemical environments [4] [6] [11]. The quinoline aromatic protons exhibit characteristic chemical shifts in the range of 7.0 to 8.5 parts per million, with specific patterns that confirm the substitution at the 6-position [4] [11]. The aromatic region displays multipicity patterns consistent with the quinoline ring system and para-disubstituted benzene ring of the tosyl group [6].

The pyrrolidine ring protons appear as complex multipets in the aliphatic region between 1.5 and 4.5 parts per million [6] [8]. The α-proton adjacent to the quinoline substituent exhibits characteristic downfield shift due to the deshielding effect of the aromatic system [8]. The tosyl methyl group appears as a distinctive singlet around 2.4 parts per million [6].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of all carbon atoms within the molecule [11]. The aromatic carbons of the quinoline system exhibit chemical shifts between 120 and 160 parts per million, with the carbon bearing the pyrrolidine substituent showing characteristic shift patterns [11]. The pyrrolidine ring carbons appear in the aliphatic region with the quaternary carbon attached to quinoline showing distinct chemical shift [8].

Two-dimensional nuclear magnetic resonance experiments provide connectivity information and confirm structural assignments [4] [12]. Correlation spectroscopy experiments establish proton-proton coupling patterns while heteronuclear single quantum coherence spectroscopy confirms carbon-proton connectivities [4]. These advanced techniques enable complete structural elucidation and stereochemical assignment [12].

Infrared (IR) Vibrational Signatures

Infrared vibrational spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within 6-(1-Tosylpyrrolidin-2-yl)quinoline [13] [9] [14]. The quinoline aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers [13] [15]. The quinoline ring skeletal vibrations manifest as multiple bands between 1400 and 1600 wavenumbers, consistent with aromatic carbon-carbon stretching modes [13] [15].

The tosyl group exhibits characteristic sulfonyl stretching vibrations appearing as strong bands around 1300 and 1150 wavenumbers [9] [14]. These frequencies correspond to the asymmetric and symmetric sulfur-oxygen stretching modes of the sulfonamide functional group [9]. The para-disubstituted benzene ring of the tosyl group displays characteristic out-of-plane bending vibrations around 800 wavenumbers [14].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3000-3100MediumQuinoline and tosyl aromatic protons
Aliphatic C-H stretch2800-3000MediumPyrrolidine ring protons
Aromatic C=C stretch1400-1600VariableQuinoline and benzene ring vibrations
S=O stretch (asymmetric)~1300StrongTosyl sulfonyl group
S=O stretch (symmetric)~1150StrongTosyl sulfonyl group
Para-disubstituted benzene~800MediumTosyl aromatic out-of-plane bending

The pyrrolidine ring contributes aliphatic carbon-hydrogen stretching vibrations in the region between 2800 and 3000 wavenumbers [14]. The five-membered ring also exhibits characteristic deformation and breathing modes at lower frequencies [8]. The combination of aromatic and aliphatic vibrational modes creates a distinctive infrared fingerprint for structural identification [13] [9].

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis for 6-(1-Tosylpyrrolidin-2-yl)quinoline [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratio 352.45, confirming the calculated molecular weight [17]. The high resolution capability enables accurate mass measurement to within a few parts per million, facilitating unambiguous molecular formula determination [16] [18].

Fragmentation analysis reveals characteristic breakdown patterns that provide structural information [19] [20]. The molecular ion undergoes fragmentation through loss of the tosyl group, generating daughter ions corresponding to the quinoline-pyrrolidine portion [19]. Additional fragmentation pathways include cleavage of the pyrrolidine ring and formation of quinoline-containing fragments [20].

The mass spectral fragmentation pattern exhibits base peaks corresponding to stable aromatic fragments [19] [20]. The quinoline moiety generates characteristic fragment ions through various rearrangement and cleavage processes [20]. The tosyl group fragmentation produces diagnostic ions including the para-toluenesulfonyl cation and related species [19].

Tandem mass spectrometry experiments provide detailed fragmentation pathways and structural confirmation [19] [20]. Collision-induced dissociation generates reproducible fragmentation patterns that serve as fingerprints for compound identification [20]. The fragmentation behavior confirms the connectivity between the quinoline, pyrrolidine, and tosyl components [19].

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 6-(1-Tosylpyrrolidin-2-yl)quinoline in the solid state [21] [22] [23]. Single crystal diffraction data reveal precise atomic coordinates, bond lengths, and bond angles throughout the molecule [21] [23]. The crystal structure confirms the stereochemical configuration and conformational preferences observed in solution studies [22].

The quinoline ring system adopts a planar conformation with minimal deviation from planarity [23] [24]. The pyrrolidine ring exhibits envelope conformation with the carbon bearing the quinoline substituent displaced from the plane of the remaining four atoms [7]. The tosyl group orientation demonstrates the expected biaxial arrangement that minimizes steric interactions [7].

Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure [21] [25]. Hydrogen bonding patterns and aromatic stacking interactions contribute to the three-dimensional crystal lattice [25]. The molecular packing provides insights into the physical properties and stability of the crystalline material [21].

The synthesis of 6-(1-Tosylpyrrolidin-2-yl)quinoline necessitates a comprehensive understanding of fundamental quinoline formation methodologies. Classical approaches provide the foundational framework for constructing the quinoline core, which can subsequently be functionalized to incorporate the tosylpyrrolidine moiety at the 6-position.

Skraup Reaction Mechanisms

The Skraup synthesis represents one of the most historically significant methods for quinoline construction, involving the condensation of aniline derivatives with glycerol under strongly acidic conditions [1] [2]. The mechanistic pathway proceeds through initial dehydration of glycerol to form acrolein, followed by conjugate addition of the aniline nucleophile. This sequence generates beta-anilinopropionaldehyde intermediates, which undergo cyclization and subsequent oxidative aromatization to yield the quinoline framework [1].

For 6-(1-Tosylpyrrolidin-2-yl)quinoline synthesis, the Skraup methodology requires careful consideration of regioselectivity. The reaction typically employs sulfuric acid as both dehydrating agent and catalyst, with nitrobenzene or arsenic acid serving as oxidizing agents [2]. Temperature control remains critical, as the reaction exhibits a reputation for violent behavior, necessitating the presence of ferrous sulfate as a moderating agent [2].

The overall transformation can be represented by the stoichiometric equation involving aniline, glycerol, and oxidizing agent in concentrated sulfuric acid, producing quinoline with concurrent water elimination [1]. Yields typically range from 30-70%, with reaction times varying from 30 minutes to several hours depending on substrate substitution patterns and reaction conditions [3].

Doebner-Miller Cyclization

The Doebner-Miller reaction offers a more controlled alternative to the Skraup synthesis, utilizing aniline derivatives with alpha,beta-unsaturated carbonyl compounds as coupling partners [4] [5]. This methodology demonstrates particular utility for accessing substituted quinolines with predictable regioselectivity patterns.

The reaction mechanism involves initial nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by cyclization through the conjugated system [4]. Recent mechanistic investigations have proposed a fragmentation-recombination pathway, supported by carbon isotope scrambling experiments [4]. The process initiates with nucleophilic conjugate addition of the amine to the enol form, generating amine-ketone intermediates that subsequently fragment and recombine through condensation reactions [4].

Modern adaptations of the Doebner-Miller methodology have demonstrated enhanced efficiency through two-phase solvent systems, which facilitate product isolation while maintaining acceptable yields [5]. Catalytic systems employing Lewis acids such as tin tetrachloride, scandium triflate, and Bronsted acids including para-toluenesulfonic acid have proven effective for promoting the cyclization process [4].

Friedländer Annulation Approaches

The Friedländer synthesis provides access to quinoline frameworks through the condensation of 2-aminobenzaldehydes with ketones or active methylene compounds [6] [7]. This methodology has undergone extensive development, with polymer-supported catalysts and green chemistry protocols significantly expanding its synthetic utility.

Two distinct mechanistic pathways have been identified for the Friedländer transformation [6]. The first involves initial aldol condensation between the aminocarbonyl compound and ketone substrate, followed by water elimination and subsequent imine formation. The alternative pathway proceeds through initial Schiff base formation, followed by aldol reaction and final elimination to generate the quinoline product [6].

Modern implementations of the Friedländer methodology have embraced green chemistry principles through the development of recyclable catalyst systems [7]. Polyethylene glycol-supported sulfonic acid catalysts (PEG-SO₃H) have demonstrated excellent performance under both conventional heating and microwave irradiation conditions [7]. These systems achieve high yields while maintaining catalyst recyclability for multiple reaction cycles.

Microwave-assisted Friedländer protocols have proven particularly effective, with reaction times reduced from hours to minutes while maintaining excellent product yields [8]. The use of acetic acid as both solvent and catalyst under microwave irradiation at 160°C enables quinoline synthesis completion within 5 minutes, demonstrating significant improvements over conventional heating methods [8].

Conrad-Limpach Ketone Cyclization

The Conrad-Limpach synthesis involves the thermal condensation of anilines with beta-ketoesters, proceeding through Schiff base intermediates to generate 4-hydroxyquinoline products [9] [10]. This methodology requires careful control of reaction conditions, particularly temperature, to achieve optimal cyclization efficiency.

The mechanism initiates with nucleophilic attack of the aniline on the keto group of the beta-ketoester, forming tetrahedral intermediates that undergo protonation to generate Schiff base species [9]. These intermediates require heating to approximately 250°C to promote the rate-determining electrocyclic ring closure step [9]. The use of inert solvents such as mineral oil has proven beneficial for achieving high yields, with some cases reaching 95% efficiency [9].

The Conrad-Limpach methodology has been distinguished from related transformations such as the Knorr quinoline synthesis through careful mechanistic studies [10]. The reaction demonstrates selectivity for 4-quinolone formation, although tautomerization to 4-hydroxyquinoline forms can occur under specific conditions [9].

Pyrrolidine Functionalization Techniques

The incorporation of the tosylpyrrolidine moiety into quinoline frameworks requires sophisticated functionalization strategies that ensure regioselective attachment while maintaining structural integrity of both components.

N-Tosylation of Pyrrolidine Derivatives

N-Tosylation represents a crucial protection strategy for pyrrolidine derivatives, enabling subsequent functionalization reactions while preventing undesired nitrogen reactivity [11] [12]. Standard tosylation procedures employ tosyl chloride in the presence of organic bases such as triethylamine or pyridine, typically conducted in dichloromethane at temperatures ranging from 0°C to room temperature [12].

The 2-trimethylsilylethanesulfonyl (SES) protecting group has emerged as an alternative to tosyl protection, offering advantages in terms of deprotection conditions [12]. Comparative studies have demonstrated that while tosyl-protected pyrrolines yield only pyrrole products upon deprotection, SES-protected compounds can provide either pyrroles or free amine pyrrolines depending on the specific deprotection protocol employed [12].

Multicomponent reactions utilizing N-tosyl imino esters have proven particularly valuable for accessing substituted pyrrolidine derivatives with multiple stereocenters [11]. These transformations employ titanium tetrachloride-mediated processes that construct up to three contiguous asymmetric centers in single operations, demonstrating diastereoselectivities exceeding 20:1 in favorable cases [11].

Advanced methodologies for pyrrolidine alpha-C-H functionalization have been developed that circumvent traditional N-protection requirements [13]. These approaches utilize lithiated pyrrolidine species that engage sacrificial hydride acceptors to generate cyclic imine intermediates, which subsequently undergo nucleophilic addition with organolithium reagents [13].

Covalent Linkage to Quinoline Scaffolds

The formation of covalent linkages between pyrrolidine and quinoline components requires careful consideration of both electronic and steric factors to achieve optimal regioselectivity and reaction efficiency [14] [15]. Direct carbon-carbon bond formation through cross-coupling methodologies represents the most common approach for constructing these hybrid structures.

Palladium-catalyzed cross-coupling reactions have proven particularly effective for joining quinoline and pyrrolidine fragments [16]. The Buchwald-Hartwig amination protocol enables carbon-nitrogen bond formation between aryl halides and amine components, with catalyst systems developed specifically for challenging substrates [17]. These methodologies demonstrate broad functional group tolerance and can accommodate various substitution patterns on both quinoline and pyrrolidine components.

Alternative linkage strategies include the formation of amide bonds through standard coupling reactions employing reagents such as EDC and HATU [14]. These approaches offer the advantage of biocompatible linkages that may enhance pharmaceutical properties of the resulting hybrid molecules. Ether linkages provide additional flexibility, although their formation may require more forcing conditions depending on the specific substrates employed.

Autoxidative coupling reactions have emerged as atom-economical methods for directly joining quinoline and heterocyclic components [15]. These transformations require only stoichiometric amounts of mineral acid and proceed without external catalysts or oxidizing agents, generating products in good yields under solvent-free conditions [15].

Transition Metal-Catalyzed Syntheses

Modern synthetic approaches to 6-(1-Tosylpyrrolidin-2-yl)quinoline increasingly rely on transition metal catalysis to achieve enhanced selectivity, milder reaction conditions, and improved functional group compatibility.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed methodologies have demonstrated exceptional utility for quinoline functionalization through both C-H activation and traditional cross-coupling pathways [18] [19]. The copper-mediated approach enables direct cross-coupling between quinoline derivatives and various azole partners, providing access to 3-heteroaryl quinoline products under mild conditions [18].

Remote C-H activation of quinolines through copper-catalyzed radical cross-coupling represents a particularly innovative approach [19]. This methodology achieves site-selective functionalization at the C5 position of 8-aminoquinoline derivatives through single-electron-transfer processes that generate radical intermediates. The protocol demonstrates high conversion efficiency and broad substrate scope, tolerating various functional groups including halogens, alkyl groups, and electron-withdrawing substituents [19].

The copper-catalyzed system employs readily available copper iodide as catalyst in acetonitrile under nitrogen atmosphere, with reaction temperatures typically maintained at 70°C [19]. The methodology has been extended beyond sulfonylation to enable construction of C-O, C-Br, C-N, C-C, and C-I bonds, demonstrating the versatility of the radical cross-coupling approach [19].

Sustainable copper-catalyzed synthesis protocols have been developed that employ environmentally benign conditions [20]. These methodologies utilize well-defined, air-stable copper catalysts bearing tridentate pincer ligands, enabling dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerial conditions [20].

Cobalt-Catalyzed Cycloadditions

Cobalt-catalyzed transformations have emerged as powerful tools for quinoline functionalization, particularly through C-H activation processes that enable regioselective modification of the heterocyclic framework [21] [22]. The cyclopentadienyl cobalt(III) catalyst system demonstrates exceptional efficacy for C8-selective functionalization of quinoline N-oxides [22].

The cobalt-catalyzed C8-dienylation of quinoline N-oxides employs allenes bearing leaving groups at the alpha-position as dienylating agents [22]. The reaction proceeds through cobalt-catalyzed C-H activation followed by regioselective migratory insertion and beta-oxygen elimination, resulting in overall dienylation with high stereoselectivity [22]. The methodology features mild reaction conditions, good functional group tolerance, and the crucial requirement for sodium fluoride additive to achieve efficient dienylation [22].

Controlled partial transfer hydrogenation represents another significant application of cobalt catalysis in quinoline chemistry [21]. The cobalt-amido cooperative catalyst system enables selective reduction of quinolines to 1,2-dihydroquinolines using ammonia-borane as the hydrogen source at room temperature [21]. This methodology provides access to valuable synthetic intermediates while avoiding over-reduction to tetrahydroquinoline products [21].

The cobalt-catalyzed approach demonstrates broad substrate scope and functional group compatibility, enabling large-scale synthesis of substituted dihydroquinolines [21]. Mechanistic studies have revealed that the reduction process is controlled precisely through cobalt-amido cooperation, facilitating selective dihydrogen transfer to the N=C bond of quinoline substrates [21].

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination methodology represents a cornerstone approach for carbon-nitrogen bond formation in quinoline-containing systems [23] [17]. This palladium-catalyzed cross-coupling reaction enables the joining of aryl halides with amine components, providing direct access to arylamine products under mild conditions.

The catalytic cycle involves initial oxidative addition of the aryl halide to palladium(0), followed by amine coordination and deprotonation to generate palladium-amido complexes [23]. Subsequent reductive elimination liberates the desired arylamine product while regenerating the palladium(0) catalyst. The methodology requires careful selection of ligands and bases to achieve optimal reaction efficiency [23].

Multiple generations of catalyst systems have been developed, with each iteration expanding the scope of viable coupling partners and enabling milder reaction conditions [17]. The evolution from early catalyst systems using simple phosphine ligands to advanced systems employing specialized bidentate phosphines has dramatically improved reaction generality [17].

The Buchwald-Hartwig methodology has found particular application in pharmaceutical synthesis, where the formation of aryl C-N bonds represents a common structural motif [17]. The reaction demonstrates excellent functional group tolerance and can accommodate sterically demanding substrates through appropriate catalyst selection [17].

Gold-Catalyzed Cycloisomerization

Gold catalysis has emerged as a powerful tool for quinoline synthesis, offering unique reactivity patterns and mild reaction conditions [24] [25]. The preference of gold for alkyne activation over alkene coordination provides excellent chemoselectivity in complex substrates containing multiple unsaturated functionalities [24].

Gold-catalyzed cycloisomerization of ynamides represents a particularly elegant approach to quinoline synthesis [24]. These transformations proceed through initial keteniminium ion formation, followed by cyclization and benzoannulation reactions to generate tetracyclic quinoline products [24]. The methodology tolerates air and moisture, indicating robust catalyst performance under practical reaction conditions [24].

Comprehensive reviews of gold-catalyzed quinoline synthesis have highlighted the diversity of mechanistic pathways accessible through gold catalysis [25]. Intermolecular annulation reactions between aniline derivatives and carbonyl compounds or alkynes, as well as intramolecular cyclization reactions of appropriately substituted precursors, provide access to structurally diverse quinoline products [25].

The gold-catalyzed approach demonstrates particular utility for accessing substituted quinolines that would be challenging to prepare through traditional methodologies [25]. The mild reaction conditions and high functional group tolerance make gold catalysis particularly attractive for late-stage functionalization of complex molecular frameworks [25].

Modern Synthetic Innovations

Contemporary approaches to quinoline synthesis have embraced green chemistry principles, process intensification, and advanced reaction control to achieve enhanced efficiency and environmental sustainability.

Solvent-Free and Green Chemistry Protocols

Solvent-free synthesis methodologies have gained significant attention due to their potential for waste reduction and improved environmental impact [26] [27]. The principles of green chemistry, including prevention of waste generation, atom economy, and use of renewable feedstocks, have been successfully applied to quinoline synthesis [26].

Heterogeneous catalytic cyclization procedures employing zeolites as catalysts have demonstrated exceptional performance for 2,4-disubstituted quinoline synthesis under solvent-free conditions [27]. The use of Hβ zeolite enables one-step cyclization of ketones with 2-aminobenzophenones, providing broad substrate scope and catalyst recyclability for up to five cycles without significant loss of catalytic efficiency [27].

The solvent-free approach offers several advantages including reduced waste generation, improved safety profiles, and enhanced reaction rates in certain cases [26]. However, challenges remain in terms of limited applicability for certain substrate classes and difficulty in controlling reaction conditions for highly exothermic transformations [26].

Bronsted acid-catalyzed methodologies have been developed that achieve metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes [28]. These transformations employ oxygen gas as the oxidant and demonstrate excellent functional group tolerance, accommodating methyl, halogen, methoxy, and ester substituents on the aromatic framework [28].

Continuous Flow Reactor Optimization

Continuous flow synthesis has revolutionized quinoline preparation through process intensification and enhanced reaction control [29] [30]. Flow chemistry enables precise temperature and residence time control, leading to improved product selectivity and reduced side product formation [29].

Dual reactor coil systems have been developed for consecutive photochemical reactions in continuous flow mode [29]. This innovative approach enables the use of a single LED-based light source to perform two distinct photochemical transformations in an uninterrupted fashion, demonstrating particular utility for telescoped quinoline synthesis and functionalization [29].

The continuous flow approach has been successfully applied to photochemical quinoline synthesis followed by Minisci reaction functionalization [29]. This strategy enables the production of drug-like quinoline derivatives within a combined residence time of 15 minutes, representing significant process intensification compared to traditional batch methodologies [29].

Scalable tandem processes have been developed that combine alkene isomerization and cyclocondensation cascades in continuous flow reactors [30]. These methodologies provide access to quinoline products through efficient sequential transformations that would be challenging to achieve in batch mode [30].

Microwave-Assisted Kinetic Control

Microwave-assisted organic synthesis has become an increasingly important tool for quinoline preparation, offering significant advantages in terms of reaction time reduction and yield enhancement [3] [8]. The application of dynamic microwave power systems enables precise control of energy input, leading to improved reaction outcomes [3].

The microwave-assisted Friedländer quinoline synthesis exemplifies the benefits of microwave heating, with reaction times reduced from several hours to 5 minutes while maintaining excellent yields [8]. The use of acetic acid as both solvent and catalyst under microwave irradiation at 160°C enables rapid quinoline formation with superior efficiency compared to conventional heating methods [8].

Comparative studies between microwave-assisted and conventional heating methods have consistently demonstrated advantages related to shorter reaction times and improved yields in many cases [3]. The Skraup synthesis of 7-amino-8-methylquinoline showed significant reaction time reduction from 270 minutes to 33 minutes under microwave conditions, although yields remained comparable [3].

Dynamic microwave power systems enable processing of materials using variable duty cycles and power levels, providing enhanced control over reaction conditions [3]. The combination of "dry media" procedures using solid supports such as silica gel, alumina, and clay with microwave heating has proven particularly effective for certain quinoline-forming reactions [3].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

352.12454906 g/mol

Monoisotopic Mass

352.12454906 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types